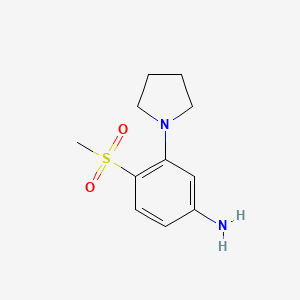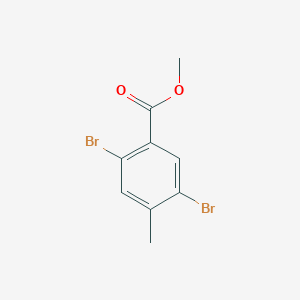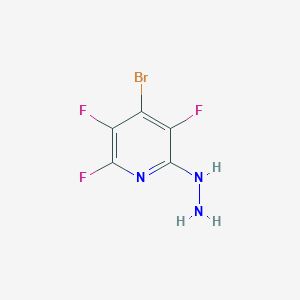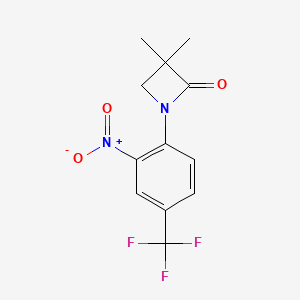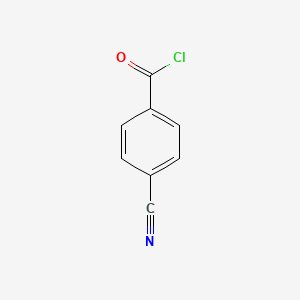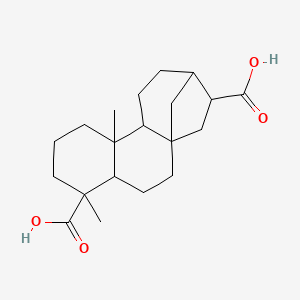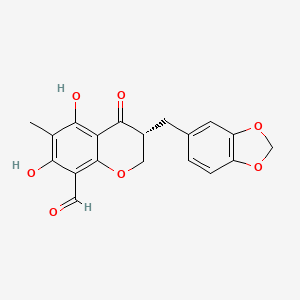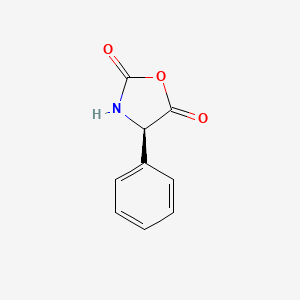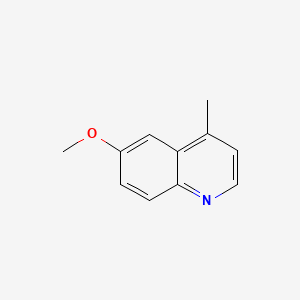
6-Méthoxy-4-méthylquinoléine
Vue d'ensemble
Description
6-Methoxy-4-methylquinoline (6-MOMQ) is an aromatic heterocyclic compound that is found naturally in some plant species and is also synthesized in the laboratory. 6-MOMQ has a wide range of applications in scientific research, including in biochemical and physiological studies.
Applications De Recherche Scientifique
Propriétés chimiques
“6-Méthoxy-4-méthylquinoléine” est un composé aromatique hétérocyclique à base d'azote dont le nom systématique IUPAC est benzo [ b ]pyridine ou 1-aza-naphtalène, avec la formule chimique C11H11NO . Il présente une réactivité chimique similaire à celle du système cyclique du benzène et de la pyridine, car il subit des réactions de substitution nucléophile et électrophile .
Chimie médicinale
Les motifs quinoléiques, tels que la “this compound”, sont essentiels dans plusieurs composés hétérocycliques pharmacologiquement actifs en raison de leurs diverses applications en chimie médicinale et industrielle . Ils sont considérés comme une structure privilégiée dans les programmes de découverte de médicaments en raison de leur large spectre de bio-réponses .
Activité anticancéreuse
Les dérivés de la quinoléine ont montré une activité anticancéreuse significative . L'échafaudage quinoléique est une classe unique de pharmacophores présents dans divers agents thérapeutiques .
Activité antioxydante
Les dérivés de la quinoléine présentent également une activité antioxydante . Cette propriété les rend précieux dans le développement de médicaments qui combattent le stress oxydatif, impliqué dans diverses maladies .
Activité anti-inflammatoire
Les dérivés de la quinoléine ont démontré une activité anti-inflammatoire . Cela les rend candidats potentiels pour le développement de médicaments pour traiter les affections inflammatoires .
Activité antipaludique
Les dérivés de la quinoléine ont montré une activité antipaludique . Ceci est particulièrement important compte tenu des efforts mondiaux continus pour lutter contre le paludisme .
Activité anti-SRAS-CoV-2
Dans le contexte de la récente pandémie de COVID-19, les dérivés de la quinoléine ont montré une activité anti-SRAS-CoV-2 . Cela suggère leur utilisation potentielle dans le développement de traitements pour le COVID-19 .
Activité antituberculeuse
Les dérivés de la quinoléine ont démontré une activité antituberculeuse . Ceci est significatif compte tenu du fardeau sanitaire mondial de la tuberculose .
En conclusion, la “this compound” et ses dérivés ont un large éventail d'applications dans la recherche scientifique, en particulier en chimie médicinale. Leur diversité de bioactivités en fait des échafaudages précieux dans la découverte et le développement de médicaments .
Propriétés
IUPAC Name |
6-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVGYFIYXWVPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961398 | |
| Record name | 6-Methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41037-26-7 | |
| Record name | 6-Methoxy-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41037-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-4-methylquinoline Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

